molecular formula C29H28F3N5O B1681174 Sudoterb CAS No. 676266-31-2

Sudoterb

Cat. No.: B1681174
CAS No.: 676266-31-2
M. Wt: 519.6 g/mol
InChI Key: PRXZOPNJRFEGRH-UHFFFAOYSA-N
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Description

Sudoterb, also known as LL 3858, is a small molecule drug with the molecular formula C29H28F3N5O. It was developed by Lupin Ltd and is primarily known for its anti-tubercular activity. This compound has shown promise in the treatment of pulmonary tuberculosis, particularly in drug-resistant forms of the disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sudoterb is synthesized through a series of chemical reactions involving pyridine and quinoline derivatives. The exact synthetic route and reaction conditions are proprietary to Lupin Ltd, but it generally involves the formation of a pyrrole derivative, followed by various functional group modifications to achieve the final compound .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Sudoterb undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Sudoterb has a wide range of scientific research applications, including:

Mechanism of Action

Sudoterb exerts its effects by targeting specific molecular pathways in Mycobacterium tuberculosis. It disrupts the bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways involved include inhibition of key enzymes and interference with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sudoterb

This compound stands out due to its unique chemical structure and mechanism of action. Unlike other quinoline derivatives, this compound is a pyrrole derivative, which gives it distinct properties and potential advantages in treating drug-resistant tuberculosis. Its ability to disrupt multiple bacterial pathways makes it a promising candidate for further development and clinical use .

Properties

IUPAC Name

N-[2-methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyrrol-1-yl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F3N5O/c1-21-24(20-35-14-16-36(17-15-35)26-9-5-8-25(19-26)29(30,31)32)18-27(22-6-3-2-4-7-22)37(21)34-28(38)23-10-12-33-13-11-23/h2-13,18-19H,14-17,20H2,1H3,(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXZOPNJRFEGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217949
Record name Sudoterb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676266-31-2
Record name N-[2-Methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]methyl]-1H-pyrrol-1-yl]-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676266-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sudoterb
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676266312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudoterb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUDOTERB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK2537665A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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